2,4-Dimethylbenzonitrile

Description

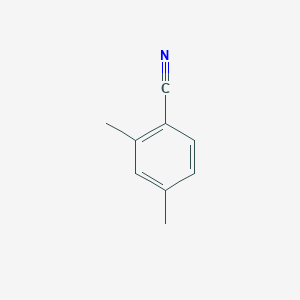

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZDTHTXOUOSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176197 | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21789-36-6 | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21789-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021789366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98DL78H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dimethylbenzonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (4-Cyano-m-xylene), a key aromatic nitrile intermediate. We will delve into its fundamental chemical and physical properties, detailed spectroscopic profile for unambiguous identification, prevalent synthetic methodologies, and core reactivity principles. Special emphasis is placed on its role as a versatile building block in modern medicinal chemistry and drug development, contextualized by an analysis of its safety and handling protocols. This document is intended to serve as a foundational resource for researchers leveraging this compound in synthetic and pharmaceutical applications.

Core Chemical Identity and Physical Properties

This compound, identified by the CAS Registry Number 21789-36-6, is a disubstituted aromatic compound featuring a nitrile functional group and two methyl groups on the benzene ring.[1] Its molecular structure, C9H9N, results in a molecular weight of approximately 131.17 g/mol .[2][3] The strategic placement of the methyl groups at positions 2 and 4 influences the electronic and steric properties of the nitrile group and the aromatic ring, making it a distinct and valuable intermediate in organic synthesis.

The physical state of this compound can vary from a white or colorless to a light-yellow powder, lump, or clear liquid, contingent on its purity and the ambient temperature.[4] Its low melting point means it is often handled as a liquid in laboratory settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 21789-36-6 | [1][2][3] |

| Molecular Formula | C9H9N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4] |

| Melting Point | 23-25 °C (296.15-298.15 K) | [4] |

| Boiling Point | 109 °C at 17 mmHg | [4] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |

| logP (Octanol/Water) | 2.175 (Crippen Calculated) | [5] |

| Water Solubility | log10(S) = -2.78 (Crippen Calculated) | [5] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is paramount for its use in regulated industries like drug development. Spectroscopic methods provide a definitive fingerprint for identity and purity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption is the sharp, intense peak for the nitrile (C≡N) stretch, typically observed around 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two methyl groups are found just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions corresponding to aromatic C=C stretching and various bending vibrations, which are diagnostic for the 1,2,4-trisubstituted benzene ring pattern.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the substitution pattern. The spectrum will exhibit three distinct signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three non-equivalent aromatic protons. Two singlets will be observed in the aliphatic region (typically δ 2.3-2.5 ppm), corresponding to the two magnetically non-equivalent methyl groups. The integration of these peaks (1:1:1 for aromatic protons and 3:3 for methyl protons) confirms the structure.

In ¹³C NMR spectroscopy, one would expect to see nine distinct carbon signals: one for the nitrile carbon (δ ~118-120 ppm), six for the aromatic carbons (with quaternary carbons appearing weaker), and two for the methyl carbons (δ ~20-22 ppm).

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at an m/z ratio of 131, confirming its molecular weight.[1][2][3] A prominent fragment ion is typically observed at m/z 116, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a common fragmentation pathway for methylated aromatic compounds.[2][3]

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Value/Observation | Source |

| IR Spectroscopy | C≡N Stretch | ~2229 cm⁻¹ (Gas Phase) | [6] |

| Aromatic C-H Stretch | >3000 cm⁻¹ | [7] | |

| Aliphatic C-H Stretch | <3000 cm⁻¹ | [7] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 131 | [1][2][3] |

| Major Fragment | m/z 116 ([M-CH₃]⁺) | [2][3] | |

| ¹H NMR | Aromatic Protons | 3 signals (δ ~7.0-7.6 ppm) | [2] |

| Methyl Protons | 2 singlets (δ ~2.3-2.5 ppm) | [2] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is typically achieved through established methods for introducing a nitrile group onto an aromatic ring. A common and industrially scalable approach is the cyanation of an aryl halide, a variant of the Rosenmund-von Braun reaction. This method offers high yields and utilizes readily available starting materials.

A representative workflow involves the palladium- or copper-catalyzed reaction of 2-bromo-m-xylene (or 4-bromo-m-xylene) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or cuprous cyanide (CuCN). The choice of catalyst, ligand, solvent, and temperature is critical for optimizing reaction efficiency and minimizing side-product formation.

Caption: A representative palladium-catalyzed synthesis workflow for this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Vessel Preparation: A multi-neck, round-bottom flask is charged with 2-bromo-m-xylene (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst system such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, ~2-4 mol%).

-

Inerting: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure anaerobic conditions. This is critical as palladium(0) catalysts are sensitive to oxygen.

-

Solvent Addition: Anhydrous, degassed N,N-dimethylformamide (DMF) is added via cannula. The solvent choice is crucial; polar aprotic solvents like DMF are effective at dissolving the reagents and facilitating the reaction.

-

Reaction: The mixture is heated to 80-120 °C with vigorous stirring. Reaction progress is monitored by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

-

Quenching & Workup: Upon completion, the reaction is cooled to room temperature and quenched by pouring into an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to complex with residual zinc salts. The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or toluene).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of both its nitrile group and its substituted aromatic ring.

Reactivity of the Nitrile Group

The nitrile is a versatile functional handle. It can be:

-

Hydrolyzed: Under acidic or basic conditions, it can be fully hydrolyzed to form 2,4-dimethylbenzoic acid, a valuable carboxylic acid derivative.

-

Reduced: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., using LiAlH₄) converts the nitrile to 2,4-dimethylbenzylamine, introducing a primary amine.

-

Converted to Tetrazoles: Reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Caption: Key transformations of the nitrile group in this compound.

Role in Drug Development

The benzonitrile scaffold is prevalent in numerous pharmaceuticals.[8] The nitrile group is metabolically robust and can serve several strategic roles:

-

Polar Contact/Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, engaging in critical binding interactions within a protein's active site.

-

Dipole Moment Modulation: The strong dipole of the C≡N bond can be used to modulate the overall electronic properties of a molecule, influencing its solubility, membrane permeability, and binding affinity.

-

Metabolic Blocker: Introduction of a nitrile can block a potential site of metabolic oxidation on the aromatic ring, thereby improving the pharmacokinetic profile of a drug candidate.

This compound serves as a precursor to more complex molecules where this substituted aromatic core is required. Its derivatives are investigated in areas such as aromatase inhibitors and androgen receptor antagonists.[8]

Safety, Handling, and Hazard Management

As a chemical intermediate, proper handling of this compound is essential. According to the Globally Harmonized System (GHS), it presents several hazards.[2][9]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10] Face protection is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[9][10] If inhaled, move the person to fresh air.[9][10]

-

Conclusion

This compound is a foundational chemical intermediate with well-defined physical and spectroscopic properties that facilitate its reliable use in complex synthetic endeavors. Its versatile nitrile handle and substituted aromatic core make it a valuable building block, particularly for the construction of novel therapeutic agents in the field of drug discovery. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is crucial for any scientist or researcher aiming to leverage its full potential.

References

-

National Institute of Standards and Technology (NIST). This compound - NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 21789-36-6). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89046, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link]

-

National Institute of Standards and Technology (NIST). This compound - Phase change data. [Link]

-

National Institute of Standards and Technology (NIST). This compound - IR Spectrum. [Link]

-

Enke Pharma-tech Co.,Ltd. This compound CAS NO.21789-36-6. [Link]

- Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.

-

Organic Syntheses. 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79802, 2,3-Dimethylbenzonitrile. [Link]

-

SpectraBase. 2,3-Dimethylbenzonitrile. [Link]

- Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

-

P. Venkoji. The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 21789-36-6 [m.chemicalbook.com]

- 5. This compound (CAS 21789-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2,4-Dimethylbenzonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzonitrile, with the CAS number 21789-36-6, is a significant aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring two activating methyl groups and an electron-withdrawing nitrile group, imparts a distinct reactivity profile that is of considerable interest to the fields of medicinal chemistry and materials science. The nitrile functionality is a key pharmacophore in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21789-36-6 | [3] |

| Molecular Formula | C₉H₉N | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Colorless solid or liquid | [4] |

| Melting Point | 23-25 °C | [4] |

| Boiling Point | 109 °C at 17 mmHg | [4] |

| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Refractive Index | 1.5280 to 1.5320 | [4] |

Safety Information:

This compound is classified as a hazardous substance and requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of aryl nitriles. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Sandmeyer Reaction from 2,4-Dimethylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[6] This is a highly effective route starting from the readily available 2,4-dimethylaniline.

Reaction Scheme:

Figure 1: General workflow for the Sandmeyer reaction.

Experimental Protocol:

Part A: Diazotization of 2,4-Dimethylaniline

-

In a beaker, dissolve 2,4-dimethylaniline in a 3M aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture for an additional 20-30 minutes at this temperature to ensure complete diazotization.

Part B: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in water or a suitable solvent.

-

Carefully and slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. The reaction can be exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Allow the reaction to stir for a specified time, and gentle heating may be applied to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

-

Upon completion, extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation or column chromatography.

Rosenmund-von Braun Reaction from 2,4-Dimethylbromobenzene

The Rosenmund-von Braun reaction offers an alternative route to aryl nitriles, starting from an aryl halide.[7] This method involves the reaction of 2,4-dimethylbromobenzene with a copper(I) cyanide.

Reaction Scheme:

Figure 2: General workflow for the Rosenmund-von Braun reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylbromobenzene and a stoichiometric excess of copper(I) cyanide.

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

Heat the reaction mixture to reflux (typically 150-200 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or recrystallization.

From 2,4-Dimethylbenzaldehyde

A modern and efficient one-pot synthesis of nitriles from aldehydes has been developed, offering a convenient alternative to traditional methods.[8] This approach avoids the use of highly toxic metal cyanides.

Reaction Scheme:

Figure 3: One-pot synthesis of this compound from its aldehyde.

Experimental Protocol:

-

In a round-bottom flask, combine 2,4-dimethylbenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of a dehydrating agent such as anhydrous ferrous sulfate or ferric chloride.[8]

-

Add a suitable solvent like dimethylformamide (DMF).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Extract the filtrate with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | A strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. The spectrum also exhibits peaks corresponding to aromatic C-H stretching above 3000 cm⁻¹ and C-H bending vibrations of the methyl groups and the aromatic ring in the fingerprint region. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 131, corresponding to the molecular weight of the compound.[3] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum is expected to show three distinct signals: two singlets for the two non-equivalent methyl groups and a set of signals for the three aromatic protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum will display signals for the nine carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 118 ppm). The aromatic carbons will resonate in the downfield region, and the two methyl carbons will appear in the upfield region. |

Predicted ¹H and ¹³C NMR Data:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-3 | 7.1-7.3 |

| H-5 | 7.1-7.3 |

| H-6 | 7.4-7.6 |

| 2-CH₃ | ~2.4 |

| 4-CH₃ | ~2.3 |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-donating methyl groups and the electron-withdrawing nitrile group.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,4-dimethylbenzoic acid, proceeding through a 2,4-dimethylbenzamide intermediate.[3] This transformation is a valuable route to the corresponding carboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine (2,4-dimethylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to a different class of substituted benzylamines.

-

Electrophilic Aromatic Substitution: The two methyl groups are ortho, para-directing and activating, while the nitrile group is a meta-directing deactivator. The overall effect is that electrophilic substitution is likely to occur at the positions ortho and para to the methyl groups (positions 3, 5, and 6), with the directing influence of the methyl groups dominating.

-

Building Block in Heterocyclic Synthesis: The nitrile group can participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Figure 4: Synthetic utility of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a well-established pharmacophore in drug design. Its linear geometry and ability to act as a hydrogen bond acceptor make it a valuable component in the design of enzyme inhibitors and receptor ligands. While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are present in various biologically active compounds.

Derivatives of dimethylbenzonitrile have been investigated for a range of therapeutic targets. For instance, the isomeric 2,5-dimethylbenzonitrile is a precursor to compounds with antimicrobial and anticancer activities.[9] The 2,4-dimethylphenyl scaffold can be incorporated into various molecular frameworks to modulate their pharmacokinetic and pharmacodynamic properties. Researchers in drug discovery can utilize this compound as a starting material for the synthesis of novel compound libraries to be screened against a variety of biological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis can be readily achieved through well-established methodologies, and its reactivity allows for a wide range of chemical transformations. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their scientific endeavors. The continued exploration of its synthetic applications is likely to lead to the discovery of novel molecules with important biological and material properties.

References

-

PubChem. This compound. [Link]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

NIST WebBook. This compound. [Link]

-

MDPI. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Patil, et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 2009, 21(2), 1401-1404.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Arbor Pharmatech. Organic Intermediate Examples In Everyday Chemistry. [Link]

- Govindaraju, S., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000, 13(3), 129-153.

-

NIST WebBook. This compound IR Spectrum. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

-

Scribd. Reactive Intermediates in Organic Chemistry. [Link]

-

HETEROCYCLES. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

-

FDA.gov. This compound. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethylbenzonitrile, a key aromatic nitrile intermediate. Intended for professionals in research and drug development, this document delves into the molecule's fundamental physicochemical properties, detailed spectroscopic characterization, a validated synthesis protocol, and its emerging role as a versatile building block in medicinal chemistry. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to be an essential resource for the scientific community engaged in the exploration and utilization of this compound.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-cyano-m-xylene, is an aromatic organic compound featuring a nitrile group and two methyl groups at positions 2 and 4 of the benzene ring.[1] The unique electronic and steric properties conferred by this substitution pattern make it a valuable intermediate in the synthesis of a wide array of more complex molecules.[2] In the realm of drug discovery and development, the benzonitrile moiety is a privileged structure, known to participate in various biological interactions and serve as a bioisostere for other functional groups.[3][4] Consequently, this compound has garnered attention as a foundational scaffold for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[5][6] This guide will provide an in-depth exploration of its molecular characteristics and practical applications, empowering researchers to leverage this compound in their scientific endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N | [1][7] |

| Molecular Weight | 131.17 g/mol | [1][7] |

| CAS Number | 21789-36-6 | [1][7] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [8] |

| Melting Point | 23-25 °C | [8] |

| Boiling Point | 109 °C at 17 mmHg | [8] |

| IUPAC Name | This compound | [8] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, adhering to standard safety protocols.[8]

-

GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound: A Validated Protocol

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding anilines. This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,4-dimethylaniline, a method that is both well-established and scalable for laboratory purposes.[2]

Reaction Scheme

The synthesis proceeds in two main stages: the diazotization of 2,4-dimethylaniline followed by the copper-catalyzed cyanation of the resulting diazonium salt.

Sources

- 1. This compound [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uni-saarland.de [uni-saarland.de]

- 5. SG2014015234A - Benzonitrile derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 6. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dimethylbenzonitrile for Advanced Research

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 2,4-dimethylbenzonitrile, tailored for researchers, scientists, and professionals in drug development. It covers nomenclature, physicochemical and spectroscopic properties, synthesis protocols, and key applications, grounding all claims in authoritative data.

Nomenclature and Structural Identification

The unequivocally correct IUPAC name for this compound is This compound .[1][2] This name is derived from the parent benzonitrile structure, with two methyl (-CH₃) groups substituted at positions 2 and 4 on the benzene ring. The nitrile (-C≡N) group is assigned position 1 by convention.

-

Synonyms : Benzonitrile, 2,4-dimethyl-

-

CAS Number : 21789-36-6[2]

-

Chemical Structure :

Physicochemical Properties

Accurate physical data is paramount for experimental design, including reaction setup, solvent selection, and purification. The properties of this compound are summarized below.

| Property | Value | Source |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[3] | ChemicalBook |

| Boiling Point | 544.04 K (270.89 °C) (Joback Calculated) | Cheméo |

| Melting Point | 42-43 °C | Various Suppliers |

| Density | 0.99 ± 0.1 g/cm³ (Predicted)[3] | ChemicalBook |

| Refractive Index | 1.5280 to 1.5320 | ChemicalBook[4][3] |

| Octanol/Water Partition Coeff. (logP) | 2.175 (Crippen Calculated) | Cheméo |

| Storage Temperature | Room temperature, sealed in dry conditions.[4][3] | ChemicalBook |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is a cornerstone of chemical identification and quality control. The key spectral features of this compound serve as a reliable fingerprint for its structure.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile group (-C≡N) stretching vibration, typically found around 2220-2240 cm⁻¹ . Additional bands will be present for C-H stretching of the aromatic ring and methyl groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹).[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characteristic of the 1,2,4-trisubstituted benzene ring. It will show distinct signals for the two methyl groups (singlets, ~2.3-2.5 ppm) and the three aromatic protons, which will appear as a set of multiplets or distinct doublets and singlets in the aromatic region (~7.0-7.5 ppm).

-

¹³C NMR : The carbon NMR will display nine distinct signals: the nitrile carbon (~118-120 ppm), six unique aromatic carbons (with quaternary carbons appearing at lower field), and two methyl carbons (~20-22 ppm).

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a strong molecular ion (M⁺) peak at m/z 131 .[1] A significant fragment ion is typically observed at m/z 116 , corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

Synthesis, Reactivity, and Applications

Synthesis Pathway: Sandmeyer Reaction

A classic and reliable method for synthesizing aryl nitriles is the Sandmeyer reaction. This pathway begins with the diazotization of the corresponding aniline (2,4-dimethylaniline) followed by reaction with a cyanide salt, typically copper(I) cyanide.

The rationale for this choice is its high yield and tolerance for various functional groups on the aromatic ring. The mechanism involves the formation of a diazonium salt intermediate, which is then displaced by the cyanide nucleophile, catalyzed by the copper(I) salt.

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Reactivity and Role in Drug Development

This compound serves as a versatile intermediate in organic synthesis.[5] Its utility stems from the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.

-

Nitrile Group Transformations : The nitrile moiety is a key functional handle. It can be:

-

Hydrolyzed to form 2,4-dimethylbenzoic acid.

-

Reduced to form (2,4-dimethylphenyl)methanamine.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

-

-

Privileged Scaffold in Medicinal Chemistry : The benzonitrile core is considered a "privileged scaffold" in drug development.[6] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6] Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, anticancer agents, and antiviral compounds.[6] The methyl groups on the this compound scaffold provide steric bulk and lipophilicity, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties of a drug candidate.

Experimental Protocol: Hydrolysis to 2,4-Dimethylbenzoic Acid

This protocol provides a self-validating workflow for converting this compound to its corresponding carboxylic acid, a common subsequent step in a synthetic sequence.

Objective : To perform a complete hydrolysis of the nitrile group and isolate the pure carboxylic acid product.

Materials :

-

This compound (1.0 eq)

-

Sulfuric Acid (H₂SO₄), 50% aqueous solution

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filtration apparatus.

Procedure :

-

Reaction Setup : To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 38.1 mmol) and 50 mL of 50% sulfuric acid.

-

Causality: A strong acid and heat are required to overcome the stability of the C≡N triple bond and drive the hydrolysis to completion, first to the amide and then to the carboxylic acid.

-

-

Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching : Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a 250 mL beaker. A white precipitate (the product) should form.

-

Trustworthiness: This step quenches the reaction and precipitates the less water-soluble carboxylic acid from the aqueous acidic solution.

-

-

Isolation : Collect the crude solid product by vacuum filtration. Wash the solid with several portions of cold deionized water to remove residual acid.

-

Purification - Acid/Base Extraction : a. Dissolve the crude solid in diethyl ether. Transfer to a separatory funnel. b. Wash the ether layer with a saturated NaHCO₃ solution. The carboxylic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind. c. Separate the aqueous layer and slowly acidify it with concentrated HCl until no more precipitate forms (check with pH paper to ensure pH < 2).

-

Self-Validation: This step is a highly effective purification method for carboxylic acids, ensuring the removal of any unreacted starting material or neutral byproducts.

-

-

Final Isolation & Drying : Collect the purified 2,4-dimethylbenzoic acid by vacuum filtration. Wash with cold water and dry under vacuum.

-

Characterization : Determine the melting point and acquire ¹H NMR and IR spectra to confirm the structure and purity of the final product. The IR spectrum should show a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹), with the disappearance of the C≡N stretch from the starting material.

Safety and Handling

This compound is a hazardous substance requiring careful handling in a well-ventilated area or chemical fume hood.[7][8]

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical attention.[8]

-

Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[7]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[7][8] Call a poison center or doctor if you feel unwell.[7][8]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.[8]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1][10]

-

Exploring 3,5-Dimethylbenzonitrile: Properties, Applications, and Suppliers. WorldOfChemicals. [Link][5]

Sources

- 1. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 21789-36-6 [m.chemicalbook.com]

- 4. This compound | 21789-36-6 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound (CAS 21789-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Compound Identification and Molecular Structure

An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethylbenzonitrile

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical and chemical characteristics of this compound. As a Senior Application Scientist, the following information is presented to provide not only foundational data but also the practical context for its application and verification in a laboratory setting.

This compound, also known as 4-cyano-m-xylene, is an aromatic nitrile. A clear and unambiguous identification is the first step in any rigorous scientific investigation.

The molecular structure of this compound consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a nitrile group at position 1. This seemingly simple structure gives rise to a specific set of physical properties that are critical for its handling, reactivity, and application in chemical synthesis.

A summary of its key identifiers is provided in the table below.

| Identifier | Value | Source |

| CAS Number | 21789-36-6 | [1][2][3][4] |

| Molecular Formula | C9H9N | [1][2][3][4] |

| Molecular Weight | 131.17 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3][4] |

| InChI | InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | [1][2][3][4] |

| InChIKey | QLZDTHTXOUOSCV-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | CC1=CC(=C(C=C1)C#N)C | [3][4] |

Core Physical Properties

The physical state and thermal properties of a compound are fundamental to its handling, storage, and use in reactions. This compound is typically a low-melting solid or a clear liquid at or near room temperature.

| Physical Property | Value | Unit | Source(s) |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | - | [5][6] |

| Melting Point | 23-25 | °C | [5][6] |

| Boiling Point | 109 / 17 | °C / mmHg | [5][6] |

| Density (Predicted) | 0.99 ± 0.1 | g/cm³ | [5][6] |

| Refractive Index | 1.5280 to 1.5320 | - | [5][6] |

| Enthalpy of Sublimation (ΔsubH°) | 83.9 ± 2.8 | kJ/mol | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in research for reaction solvent selection. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the aromatic and nitrile functionalities of this compound, it is expected to have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.

| Solubility Parameter | Value | Method | Source |

| Log10 of Water Solubility (log10WS) | -2.78 | Crippen Calculated Property | [7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.175 | Crippen Calculated Property | [7] |

The negative log10WS value indicates low aqueous solubility.[7] The positive logPoct/wat value suggests that this compound is lipophilic and will preferentially partition into nonpolar environments.[7]

Spectral Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. The primary techniques for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy : Provides information on the number and environment of hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy : Reveals the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present, with the nitrile group (C≡N) having a characteristic sharp absorption.[8]

-

Mass Spectrometry (MS) : Determines the molecular weight and can provide information about the molecular structure through fragmentation patterns.[8]

Spectral data for this compound can be found in public databases such as the NIST Chemistry WebBook and PubChem.[1][3]

Experimental Protocols for Physical Property Determination

To ensure the integrity of experimental work, the physical properties of a compound should be verified. The following are standard protocols for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a pure compound.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed in a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (at Reduced Pressure)

Since this compound has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled.

-

Sample Introduction: The liquid this compound is placed in the distillation flask.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 17 mmHg).

-

Heating: The sample is heated gently.

-

Observation: The temperature at which the liquid boils and condenses is recorded as the boiling point at that pressure.

Caption: Workflow for Boiling Point Determination.

Solubility Testing

A qualitative assessment of solubility in various solvents is often sufficient for initial studies.

Methodology:

-

Solvent Selection: A range of solvents from polar (e.g., water) to nonpolar (e.g., toluene) is chosen.

-

Sample Addition: A small, measured amount of this compound is added to a known volume of each solvent.

-

Mixing: The mixture is agitated (e.g., by vortexing).

-

Observation: The mixture is observed for dissolution. If the compound dissolves, more is added until saturation is reached. The solubility is then qualitatively described (e.g., soluble, sparingly soluble, insoluble).

Safety, Handling, and Storage

Proper handling and storage are paramount for laboratory safety and to maintain the integrity of the compound.

-

Hazards: this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4]

-

Handling: Use in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Avoid breathing dust, fumes, or vapors.[9][10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9][10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9][12] If on skin, wash with soap and water.[9][12] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water.[9] Seek medical attention if symptoms persist.[9][12]

Conclusion

This guide provides a detailed overview of the key physical properties of this compound, along with protocols for their verification. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development. The provided data, sourced from reputable databases, serves as a solid foundation for any work involving this chemical.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound - Names and Identifiers. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 21789-36-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dimethoxybenzonitrile | CAS#:4107-65-7. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 21789-36-6 [m.chemicalbook.com]

- 6. 21789-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound (CAS 21789-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dimethylbenzonitrile: Boiling and Melting Point Determination

<

This guide provides a comprehensive technical overview of 2,4-dimethylbenzonitrile, with a primary focus on the principles and methodologies for the precise determination of its boiling and melting points. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure accurate and reproducible results.

Introduction to this compound

This compound, also known as 4-cyano-m-xylene, is an aromatic organic compound with the chemical formula C₉H₉N.[1][2][3] Its molecular structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a nitrile group at position 1. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, identification, and the development of robust synthetic protocols.

Core Physical Properties of this compound

The melting and boiling points are fundamental physical constants of a pure substance. These properties are intrinsically linked to the strength of the intermolecular forces and the molecular weight of the compound. For this compound, the reported values are summarized in the table below. It is crucial to note that boiling points can be reported at different pressures, which significantly affects the observed temperature.

| Property | Value | Conditions | Source |

| Melting Point | 23-25 °C (296.15-298.15 K) | Ambient Pressure | ChemicalBook[4] |

| 297.1 K (~24 °C) | N/A | NIST[2][3] | |

| Boiling Point | 109 °C | 17 mmHg | ChemicalBook[4] |

Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure will be significantly higher.

The Scientific Imperative for Purity in Physical Constant Measurement

The determination of a sharp melting point and a constant boiling point are classic indicators of a substance's purity.[5][6][7] Impurities introduce defects into the crystalline lattice of a solid, which disrupts the intermolecular forces holding the molecules together.[8] This disruption leads to a phenomenon known as melting point depression, where less energy is required to break the lattice, resulting in a lower and broader melting range.[6][9][10]

Conversely, non-volatile impurities typically elevate the boiling point of a liquid. This is because the presence of a solute lowers the vapor pressure of the solvent. A higher temperature is then required for the vapor pressure of the liquid to equal the surrounding atmospheric pressure, the condition at which boiling occurs.[8][10]

Experimental Determination of Melting Point

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[11]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the first drop of liquid appears (onset) and at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[12]

Detailed Protocol

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be introduced into the tube. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9][12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[11]

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, less accurate value.[6][9]

-

Accurate Determination: For a precise measurement, start heating at a slow, controlled rate of 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at the first sign of melting and the temperature when the last crystal disappears. This range is the melting point of the sample.

Experimental Determination of Boiling Point

For determining the boiling point, especially with small sample volumes, the micro-reflux or capillary method is highly effective.[13][14]

Principle

This method relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15] A small amount of the liquid is heated, and a smaller, inverted capillary tube is placed within it to trap the vapor. As the liquid is heated, the air in the inverted capillary is expelled and replaced by the vapor of the substance. When the system is allowed to cool slightly, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the tube is equal to the external pressure, and the temperature at this moment is the boiling point.[13][14][15]

Detailed Protocol

-

Apparatus Setup: Place a few milliliters of this compound into a small test tube or fusion tube.

-

Capillary Inversion: Take a small capillary tube and seal one end. Place the sealed capillary tube, open end down, into the liquid in the test tube.[16]

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[13][16]

-

Observation of Bubbles: Heat the bath gradually. A stream of bubbles will emerge from the open end of the inverted capillary as the trapped air and then the substance's vapor expand and escape.[13][14]

-

Heating Adjustment: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.[14]

-

Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the inverted capillary tube, record the temperature. This is the boiling point of the liquid.[13][14][15]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the characterization of this compound's physical properties.

Caption: Workflow for the determination of melting and boiling points of this compound.

Safety and Handling

This compound is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The accurate determination of the boiling and melting points of this compound is a critical aspect of its use in research and development. By employing standardized methodologies such as the capillary method for both melting and boiling point determination, and by understanding the profound impact of purity on these physical constants, scientists can ensure the quality and identity of their materials. This guide provides the necessary theoretical foundation and practical protocols to achieve reliable and reproducible results in the laboratory.

References

-

Homework.Study.com . The purity of a substance will often affect the melting and boiling points.[Link]

-

TutorChase . How do melting and boiling points indicate purity?[Link]

-

Westlab Canada . (2023-05-08). Measuring the Melting Point. [Link]

-

JoVE . (2020-03-26). Video: Boiling Points - Concept. [Link]

-

University of Calgary . Melting point determination. [Link]

-

SSERC . Melting point determination. [Link]

-

University of Calgary . BOILING POINT DETERMINATION. [Link]

-

Quora . (2018-01-03). How to use boiling and melting point as criteria for purity of chemical substances. [Link]

-

University of Missouri–St. Louis . Experiment 1 - Melting Points. [Link]

-

BYJU'S . Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

JoVE . (2020-03-26). Video: Boiling Points - Procedure. [Link]

-

Chemistry Stack Exchange . (2021-05-02). Effect of impurities on melting and boiling points. [Link]

-

PubChem - NIH . This compound | C9H9N | CID 89046. [Link]

-

SlidePlayer . (2021-09-19). experiment (1) determination of melting points. [Link]

-

NIST WebBook . This compound. [Link]

-

NIST WebBook . This compound. [Link]

-

NIST WebBook . This compound. [Link]

-

PubChem . This compound. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 21789-36-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. tutorchase.com [tutorchase.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. echemi.com [echemi.com]

- 11. westlab.com [westlab.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. byjus.com [byjus.com]

- 17. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C9H9N | CID 89046 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dimethylbenzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,4-Dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility. We detail the molecular properties of this compound that dictate its solvent compatibility, offer a predictive framework for its behavior in various solvent classes, and provide a robust, step-by-step experimental protocol for the precise determination of equilibrium solubility. This guide is structured to empower professionals to make informed decisions for applications ranging from reaction chemistry and purification to drug formulation and materials science.

Introduction: The Significance of Solubility

This compound (CAS No. 21789-36-6) is a substituted aromatic nitrile, a chemical scaffold of interest in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The efficiency of its synthesis, the efficacy of its purification via crystallization, and its behavior in formulations are all critically dependent on its interaction with solvents. A thorough understanding of its solubility is not merely academic; it is a fundamental prerequisite for process optimization, enabling scientists to select appropriate reaction media, design effective extraction and crystallization procedures, and control final product morphology. This guide provides the foundational knowledge and practical methodologies required to master the solubility behavior of this compound.

Physicochemical Profile & Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4][5] The structure of this compound offers a duality of features that dictates its solubility profile.

-

Molecular Structure: The molecule consists of a non-polar benzene ring substituted with two methyl groups, creating a hydrophobic, xylene-like backbone. The key functional group is the highly polar nitrile (-C≡N) group, which possesses a strong dipole moment due to the high electronegativity of nitrogen.[6][7][8]

-

Octanol-Water Partition Coefficient (LogP): The LogP value is a key indicator of a compound's lipophilicity. For this compound, the calculated LogP is approximately 2.2 to 2.6, indicating a significant preference for non-polar, lipophilic environments over aqueous ones.[9][10]

-

Hydrogen Bonding: While the nitrile group cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[6][7] This allows for favorable interactions with protic solvents like alcohols.

Causality: The combination of a large non-polar surface area and a localized polar group predicts that this compound will be most soluble in solvents of intermediate polarity or those that share its aromatic character. It is expected to be poorly soluble in highly polar solvents like water and highly non-polar aliphatic solvents, though solubility will be greater in the latter.

Below is a conceptual diagram illustrating these molecular interactions.

Predicted Solubility Profile

| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Sparingly Soluble | Favorable van der Waals interactions with the dimethylbenzene moiety, but the polar nitrile group limits high solubility. |

| Aromatic | Toluene | 2.4 | Very Soluble | "Like dissolves like" principle applies strongly; π-π stacking and van der Waals forces between aromatic rings are highly favorable. |

| Ester | Ethyl Acetate | 4.4 | Soluble | Intermediate polarity and dipole-dipole interactions accommodate both the polar and non-polar regions of the solute. |

| Ketone | Acetone | 5.1 | Soluble | Strong dipole-dipole interactions between the ketone and nitrile groups promote dissolution. |

| Polar Protic | Ethanol | 4.3 | Soluble | Can act as a hydrogen bond donor to the nitrile nitrogen, and its ethyl group interacts favorably with the solute's hydrocarbon body. |

| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Soluble | As the smallest organic nitrile, MeCN is structurally similar and has a strong dipole that interacts well with the solute's nitrile group.[6][7] |

| Highly Polar | Water | 10.2 | Insoluble | The large, hydrophobic dimethylbenzene structure disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.[6][7] |

Experimental Determination of Equilibrium Solubility

To generate reliable, quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is the industry-standard approach for determining equilibrium solubility, ensuring that the measurement reflects a true thermodynamic limit.[11][12][13]

Principle of the Method

The core principle involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until the system reaches equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the liquid phase is then measured, representing its solubility under those conditions.

Experimental Workflow Diagram

The following diagram outlines the critical steps of the isothermal equilibrium solubility determination process.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, purity >98%)

-

Solvent of choice (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Autosampler vials for analysis

-

Calibrated HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in the chosen solvent (or a miscible solvent like acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of the stock solution to create a set of at least five calibration standards that bracket the expected solubility range.

-

-

System Calibration:

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC-UV).

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) versus concentration. The curve must have a correlation coefficient (r²) ≥ 0.995.

-

-

Slurry Preparation: [14]

-

Add an excess amount of solid this compound to a vial (e.g., add 20-50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment, confirming saturation.

-

Prepare each solvent system in triplicate to assess variability.[11]

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 36h, 48h) to confirm that the concentration has plateaued and equilibrium has been reached.[11][12]

-

-

Sampling and Phase Separation:

-

Remove vials from the shaker and let them stand for 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove all undissolved particulates.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

-

Conclusion

The solubility of this compound is a nuanced characteristic governed by its dual-nature molecular structure. It exhibits high solubility in aromatic and moderately polar solvents due to a combination of favorable van der Waals forces, π-π interactions, and dipole-dipole forces. Conversely, its large hydrophobic body leads to poor aqueous solubility. For process development and research applications where precise data is paramount, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol for generating quantitative solubility values. This guide equips scientists with both the predictive framework and the practical tools necessary to effectively manage and utilize this compound in their work.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 21789-36-6). Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to nitriles. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

BYJU'S. (n.d.). Nitriles- Structure. Retrieved from [Link]

-